Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Description
Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is an organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.24 g/mol . This compound is characterized by the presence of an isoquinolinone moiety, which is a common structural motif in various biologically active molecules .
Properties
IUPAC Name |
methyl 2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(13(16)17-2)18-11-5-3-4-10-9(11)6-7-14-12(10)15/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHBCLDGWCSZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC2=C1C=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves the alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound in good yield .
Industrial Production Methods
the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The isoquinolinone moiety is known to interact with various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinolinone derivatives, such as:
N-alkylated 3,4-dihydroisoquinolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroisoquinolines: These compounds are structurally related and can undergo similar chemical reactions.
Uniqueness
Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural uniqueness contributes to its distinct chemical and biological properties .
Biological Activity
Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is an organic compound with a molecular formula of C13H13NO4 and a molecular weight of 247.24 g/mol. This compound belongs to the isoquinoline family, which is known for its diverse biological activities. Recent studies have focused on its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The structure of this compound features an isoquinolinone moiety linked to a propanoate group. The synthesis typically involves the alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation to yield the final product. The reaction conditions are optimized for both laboratory and industrial scales to ensure high purity and yield.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The isoquinoline structure is believed to interact with specific molecular targets that mediate these effects .
The mechanism of action involves the interaction of this compound with various enzymes and receptors within biological pathways. These interactions can lead to alterations in cellular processes such as apoptosis, inflammation, and metabolic regulation .
Research Findings
Case Studies
- Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Research : In a controlled experiment using human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability after 48 hours, indicating strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
